![molecular formula C18H16N2O5 B4404294 [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate](/img/structure/B4404294.png)
[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate
Overview
Description
[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group and a phenyl acetate group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethoxybenzohydrazide with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound may be used in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s activity by occupying its active site or alter receptor function by binding to its ligand-binding domain.
Comparison with Similar Compounds
- [2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-5-yl]phenyl acetate
- [2-(3,4-Dimethoxyphenyl)-1,2,4-triazol-5-yl]phenyl acetate
- [2-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]phenyl acetate
Uniqueness: The presence of the oxadiazole ring in [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate imparts unique chemical properties, such as stability and reactivity, which may differ from those of triazole or thiadiazole analogs
Properties
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-11(21)24-14-7-5-4-6-13(14)18-19-17(20-25-18)12-8-9-15(22-2)16(10-12)23-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKHENQLGUETP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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